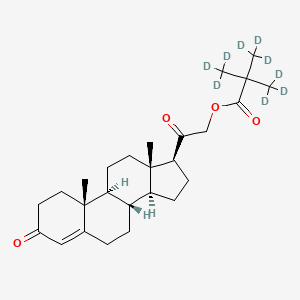
Amino-PEG6-amido-bis-PEG5-N3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amino-PEG6-amido-bis-PEG5-N3 is a cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains 11 PEG units and an azide group, making it a versatile reagent in click chemistry. It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing alkyne groups and strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Amino-PEG6-amido-bis-PEG5-N3 is synthesized through a series of chemical reactions involving PEG units and azide groups. The synthesis typically involves the following steps:
PEGylation: The initial step involves the PEGylation of amine groups with PEG units.
Amidation: The PEGylated compound undergoes amidation to introduce amido linkages.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:
Batch Processing: Large batches of the compound are synthesized in reactors.
Purification: The synthesized compound is purified using techniques such as chromatography.
Quality Control: Rigorous quality control tests are conducted to ensure the compound meets the required specifications
Análisis De Reacciones Químicas
Types of Reactions
Amino-PEG6-amido-bis-PEG5-N3 primarily undergoes click chemistry reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the azide group of the compound reacting with alkyne groups in the presence of copper catalysts.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the azide group reacting with strained alkynes such as DBCO or BCN without the need for a catalyst.
Common Reagents and Conditions
CuAAc: Requires copper catalysts and alkyne-containing molecules.
SPAAC: Requires strained alkynes such as DBCO or BCN.
Major Products Formed
CuAAc: Forms triazole-linked products.
SPAAC: Forms stable triazole-linked products without the need for a catalyst
Aplicaciones Científicas De Investigación
Amino-PEG6-amido-bis-PEG5-N3 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of functionalized materials and nanotechnology
Mecanismo De Acción
The mechanism of action of Amino-PEG6-amido-bis-PEG5-N3 involves its role as a linker in bioconjugation and drug delivery systems. The azide group allows for specific and efficient conjugation with alkyne-containing molecules through click chemistry reactions. This enables the targeted delivery of therapeutic agents to specific cells or tissues, enhancing the efficacy and reducing the side effects of treatments .
Comparación Con Compuestos Similares
Similar Compounds
Amino-PEG4-amido-bis-PEG3-N3: A shorter PEG linker with similar click chemistry properties.
Amino-PEG8-amido-bis-PEG7-N3: A longer PEG linker with enhanced solubility and flexibility.
Uniqueness
Amino-PEG6-amido-bis-PEG5-N3 is unique due to its optimal length of 11 PEG units, providing a balance between solubility, flexibility, and stability. This makes it particularly suitable for use in ADCs and other bioconjugation applications .
Propiedades
Fórmula molecular |
C48H94N10O21 |
|---|---|
Peso molecular |
1147.3 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[1,3-bis[3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-yl]propanamide |
InChI |
InChI=1S/C48H94N10O21/c49-4-12-63-18-24-69-30-36-75-42-41-74-35-29-68-23-17-62-9-3-48(61)56-45(43-78-10-1-46(59)52-5-13-64-19-25-70-31-37-76-39-33-72-27-21-66-15-7-54-57-50)44-79-11-2-47(60)53-6-14-65-20-26-71-32-38-77-40-34-73-28-22-67-16-8-55-58-51/h45H,1-44,49H2,(H,52,59)(H,53,60)(H,56,61) |
Clave InChI |
JBQBXFBDBXMVJE-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOCCOCCOCCN)C(=O)NC(COCCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-])COCCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-6-amino-2-[2-[[(2S)-2-[6-aminohexanoyl-[2-[[(2S)-2-[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]ethyl-(3-sulfanylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]ethyl-[5-(diaminomethylideneamino)pentanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12422761.png)
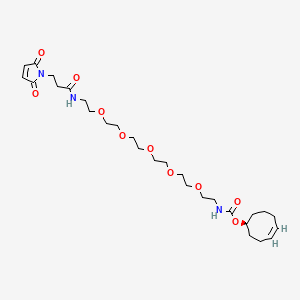
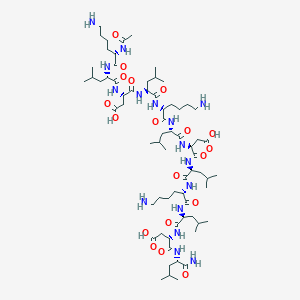
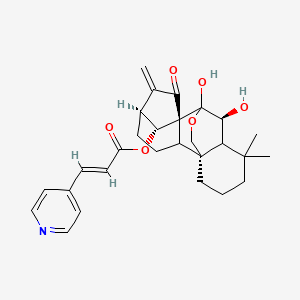
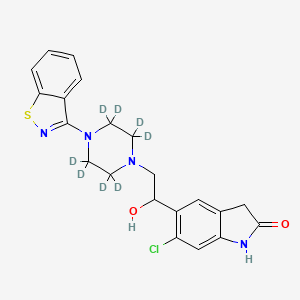
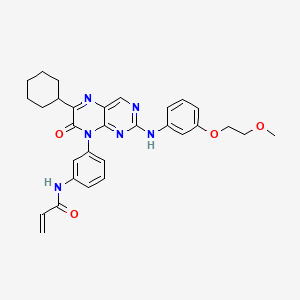
![cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val]](/img/structure/B12422780.png)




